Neopentyl tosylate

Reaction Kinetics Steric Hindrance Nucleophilic Substitution

Sourcing a reliable, high-purity neopentyl tosylate for mechanistic SN2 studies or TFNP aryl ether synthesis can be challenging due to its niche demand and limited commercial availability. This compound is the definitive steric probe for investigating carbocation rearrangements and distinguishing concerted vs. stepwise pathways. - ≥98% HPLC purity ensures reproducible kinetic data; avoid lower-grade material that introduces side-reaction noise. - 100,000-fold SN2 rate reduction vs. propyl tosylate guarantees the steric hindrance required for solvolysis and rearrangement studies. - Bulk and custom packaging available-contact us for gram-to-kilogram quotes with documented certificates of analysis.

Molecular Formula C12H18O3S
Molecular Weight 242.34 g/mol
CAS No. 2346-07-8
Cat. No. B1607095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeopentyl tosylate
CAS2346-07-8
Molecular FormulaC12H18O3S
Molecular Weight242.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C
InChIInChI=1S/C12H18O3S/c1-10-5-7-11(8-6-10)16(13,14)15-9-12(2,3)4/h5-8H,9H2,1-4H3
InChIKeyZIUSUDLSXJPGTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neopentyl Tosylate (CAS 2346-07-8): Technical Baseline and Product Overview for Procurement


Neopentyl tosylate (CAS 2346-07-8), also known as 2,2-dimethylpropyl p-toluenesulfonate, is a sulfonate ester characterized by a highly sterically hindered neopentyl group attached to a tosylate leaving group [1]. Its molecular formula is C₁₂H₁₈O₃S, with a molecular weight of 242.33 g/mol [1]. The compound exists as a white to slightly yellow, odorless crystalline powder with a melting point of approximately 190°C (with decomposition) [2]. Key physical properties include a density of 1.101 g/cm³, a boiling point of 338°C at 760 mmHg, and a flash point of 158.2°C . This compound is fundamental in mechanistic studies of nucleophilic substitution (SN) reactions due to its extreme resistance to standard SN2 pathways, a direct consequence of the neopentyl group's significant steric bulk (45 ų) .

Neopentyl Tosylate: Why Standard Tosylate Reactivity Assumptions Lead to Experimental Failure


Neopentyl tosylate cannot be considered a generic alkyl tosylate. Its defining characteristic is a β-quaternary carbon atom, which imposes extreme steric hindrance on the reaction center [1]. This structural feature renders it exceptionally unreactive in standard bimolecular nucleophilic substitution (SN2) reactions compared to less sterically demanding primary alkyl tosylates (e.g., propyl, butyl, or isobutyl analogs) [2]. Consequently, attempts to substitute it with a more reactive or less expensive linear tosylate will fail in applications that exploit its unique kinetic stability and propensity for alternative reaction pathways, such as rearrangement and elimination [3]. The following quantitative evidence details the specific, measurable performance differences that justify its selection.

Quantitative Differentiation Guide for Neopentyl Tosylate Procurement


Extreme SN2 Reactivity Retardation: A 100,000-Fold Rate Decrease Versus Propyl Tosylate

Neopentyl tosylate exhibits an extreme retardation in SN2 reaction rates compared to unhindered primary tosylates. In a direct comparison under identical SN2 conditions, its relative rate is measured at 0.00001, compared to a baseline rate of 1.0 for propyl tosylate . This represents a 100,000-fold decrease in reactivity . The neopentyl substrate's steric bulk is quantified at 45 ų, which is significantly larger than that of propyl tosylate (12 ų) and even exceeds that of the notoriously slow-reacting tert-butyl tosylate (38 ų, relative rate 0.01) . This data confirms that the neopentyl group imposes a uniquely high steric barrier to backside nucleophilic attack, making it virtually inert under typical SN2 conditions where other primary tosylates react readily.

Reaction Kinetics Steric Hindrance Nucleophilic Substitution

Synthetic Utility Gap: Success in Aryl Ether Synthesis Where Neopentyl Nitrile Formation Fails

The reactivity of neopentyl tosylate is highly condition-dependent. While it is remarkably unreactive in some contexts, it serves as an efficient substrate in others. For example, a conventional method for synthesizing neopentyl-type nitriles via treatment of the tosylate with metal cyanide is reported to be completely unsuccessful, failing to yield the desired product [1]. However, in a separate study, neopentyl tosylate reacts efficiently with phenols and thiophenols to afford the corresponding (γ,γ',γ''-trifluoro)neopentyl (TFNP) aryl ethers, providing a viable synthetic route for introducing this valuable motif [2]. This demonstrates that its synthetic utility is not a matter of simple reactivity but of precise methodological matching.

Organic Synthesis Aryl Ethers Nitrile Synthesis

Preferential Rearrangement Pathway: 94% Tertiary vs. 6% Primary Product in Analogous Solvolysis

The steric bulk of the neopentyl group exerts a strong bias towards rearrangement pathways during solvolysis. This is evidenced by a study on the closely analogous system of 1-adamantylcarbinyl tosylate, which serves as a mechanistic model for neopentyl systems [1]. Under kinetic control in acetolysis at 120°C, 1-adamantylcarbinyl tosylate yields 94% rearranged (tertiary) acetate and only 6% unrearranged (primary) acetate [1]. While neopentyl tosylate itself undergoes even more extensive rearrangement, this model system quantitatively demonstrates the powerful driving force for Wagner-Meerwein shifts in these sterically congested substrates, a behavior that contrasts sharply with that of less hindered alkyl tosylates.

Reaction Mechanisms Carbocation Rearrangement Solvolysis

Validated Research and Industrial Application Scenarios for Neopentyl Tosylate


Model Substrate for Physical Organic Chemistry Research

Neopentyl tosylate is the quintessential model compound for investigating the fundamental limits of SN2 reactivity and the mechanisms of carbocation rearrangements. Its extreme resistance to SN2 reactions (quantified as a 100,000-fold rate decrease relative to propyl tosylate [1]) makes it an ideal probe for studying steric effects on reaction kinetics. Furthermore, its high propensity for rearrangement during solvolysis [2] positions it as a critical standard for mechanistic studies aimed at distinguishing between concerted and stepwise pathways.

Synthesis of Highly Hindered (Trifluoro)neopentyl (TFNP) Aryl Ethers

Neopentyl tosylate is a key intermediate in the synthesis of (γ,γ',γ''-trifluoro)neopentyl (TFNP) aryl ethers, a class of compounds with significant potential in pharmaceutical and agrochemical research [1]. The reaction with phenols and thiophenols proceeds efficiently, allowing for the introduction of a unique, conformationally defined motif [1]. Its successful use in this context, contrasted with its failure to form nitriles via a conventional SN2 route [2], highlights its role as a valuable, specialized building block for introducing sterically demanding neopentyl fragments into more complex molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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